molecular formula C17H27NO B055172 (R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 119432-88-1

(R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B055172
M. Wt: 261.4 g/mol
InChI Key: SPOMVKJPPZWHRF-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine, commonly known as 8-OH-DPAT, is a selective agonist of the serotonin receptor 5-HT1A. It has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

8-OH-DPAT has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Parkinson's disease. It has also been used in preclinical studies to investigate the role of the 5-HT1A receptor in various physiological and behavioral processes, such as sleep, appetite, and sexual behavior.

Mechanism Of Action

8-OH-DPAT exerts its effects by selectively binding to and activating the 5-HT1A receptor, which is widely distributed throughout the central and peripheral nervous systems. Activation of this receptor leads to a decrease in the firing rate of serotonin neurons, resulting in a decrease in the release of serotonin in various brain regions. This, in turn, leads to downstream effects on various physiological and behavioral processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 8-OH-DPAT are mediated by its selective activation of the 5-HT1A receptor. These effects include a decrease in anxiety and depression-like behaviors, an increase in exploratory behavior, and an enhancement of cognitive function. It has also been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 8-OH-DPAT in lab experiments is its selectivity for the 5-HT1A receptor, which allows for the investigation of the specific role of this receptor in various physiological and behavioral processes. However, one limitation of using 8-OH-DPAT is its relatively short half-life, which may require frequent dosing in certain experiments.

Future Directions

For research on 8-OH-DPAT include investigating its potential therapeutic applications in various neurological and psychiatric disorders, as well as further elucidating its mechanism of action and downstream effects on various physiological and behavioral processes. Additionally, the development of more selective and longer-acting agonists of the 5-HT1A receptor may provide new opportunities for therapeutic intervention in these disorders.

Synthesis Methods

The synthesis of 8-OH-DPAT involves the condensation of 2,3-dihydro-1,4-naphthalenedione with N,N-dipropyl-ethylenediamine, followed by reduction with sodium borohydride and methylation with iodomethane. The final product is obtained after purification through column chromatography.

properties

CAS RN

119432-88-1

Product Name

(R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

(2R)-8-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-17(19-3)16(14)13-15/h6-8,15H,4-5,9-13H2,1-3H3/t15-/m1/s1

InChI Key

SPOMVKJPPZWHRF-OAHLLOKOSA-N

Isomeric SMILES

CCCN(CCC)[C@@H]1CCC2=C(C1)C(=CC=C2)OC

SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC

synonyms

(R)-8-METHOXY-N,N-DIPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.